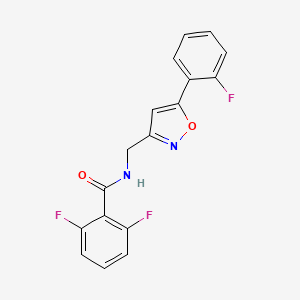

![molecular formula C16H16N6O3S2 B2441634 N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428380-12-4](/img/structure/B2441634.png)

N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .

Synthesis Analysis

The synthesis of similar 1,3,4-thiadiazole derivatives involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents . For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques such as IR spectroscopy and 1H NMR spectroscopy . For instance, the 1H NMR spectrum of a related compound showed signals corresponding to various functional groups .Chemical Reactions Analysis

Thiadiazole derivatives are known to exhibit a wide range of biological activities, which are generally attributed to the presence of the =N-C-S- moiety and the strong aromaticity of the ring . These properties allow thiadiazole derivatives to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using techniques such as IR spectroscopy and 1H NMR spectroscopy . For instance, the IR spectrum of a related compound showed signals corresponding to various functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- This compound has been explored in the synthesis of various heterocyclic compounds, notably in the field of organic chemistry. Patel et al. (2015) reported the synthesis of heterocyclic compounds involving similar structures, characterized by spectroscopic methods like NMR and LC-MS. These compounds showed notable antibacterial and antifungal activities, indicating their potential in medical and pharmaceutical research (Patel & Patel, 2015).

- El‐Sayed et al. (2008) also synthesized a series of N- and S-substituted 1,3,4-oxadiazole derivatives, highlighting the versatility of these compounds in creating a diverse range of biologically active molecules (El‐Sayed et al., 2008).

Biological Activities

- Compounds with similar structures have shown potential in the treatment of various bacterial and fungal infections. For instance, Singh et al. (2010) synthesized substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, which were tested for antibacterial activity, showing effectiveness against a range of pathogens (Singh et al., 2010).

- Reddy et al. (2010) developed a new series of compounds structurally related to the given compound, which exhibited nematicidal and antimicrobial activities. These compounds were particularly effective against specific nematodes and various bacterial and fungal species (Reddy et al., 2010).

Potential in Anticancer Research

- Tiwari et al. (2017) conducted a study on novel Schiff’s bases containing a thiadiazole scaffold, showing promising anticancer activity against several human cancer cell lines. This study demonstrates the potential use of compounds like N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide in developing new anticancer drugs (Tiwari et al., 2017).

Application in Dye and Fiber Industries

- Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including derivatives similar to the compound , for use in dyeing polyester fibers. These compounds exhibited antioxidant, antitumor, and antimicrobial activities, illustrating their utility in textile and related industries (Khalifa et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Thiadiazole derivatives, including the compound , have shown promise in various areas of medicinal chemistry due to their broad spectrum of biological activities . Future research could focus on further exploring the therapeutic potential of these compounds, as well as optimizing their synthesis and improving their safety profiles .

Eigenschaften

IUPAC Name |

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3S2/c1-9-20-21-16(26-9)18-13(23)7-22-4-2-11-12(6-22)27-15(17-11)19-14(24)10-3-5-25-8-10/h3,5,8H,2,4,6-7H2,1H3,(H,17,19,24)(H,18,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHIKJGBPVJLAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

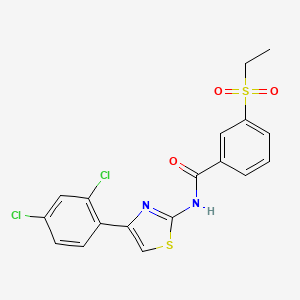

![2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2441553.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenoxy)acetate](/img/structure/B2441561.png)

![[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate](/img/structure/B2441565.png)

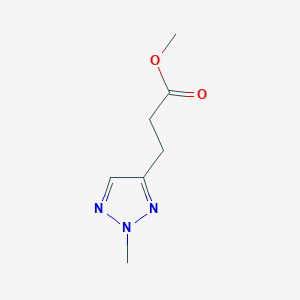

![ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2441566.png)

![N-[2-(3-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2441569.png)

![5-[(2-methylpropan-2-yl)oxy]-1H-pyrazole](/img/structure/B2441570.png)

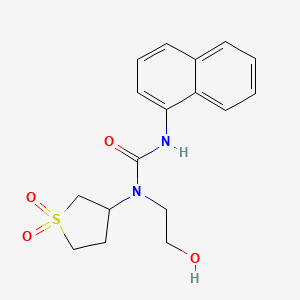

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone](/img/structure/B2441573.png)